LSD1 Inhibitory Activity: Patent-Disclosed 9 nM IC₅₀ as an Analog Differentiation Baseline
In US Patent US10233152 (Mirati Therapeutics), a closely related structural analog bearing the N1,N2-dimethyl-N1-(2-phenylcyclopropyl) fragment in a more elaborated molecule (BDBM369506) achieved an IC₅₀ of 9 nM against human Lysine-Specific Histone Demethylase 1A (LSD1) [1]. No IC₅₀ or Ki data are publicly available for the standalone N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine against any target, nor are any comparative data reported for the mono-methyl, des-methyl, or positional isomer analogs in the same assay system. The 9 nM value therefore represents the only quantitative activity anchor available for compounds incorporating this specific N1,N2-dimethyl phenylcyclopropyl fragment, and it provides a procurement-relevant activity floor against LSD1 that is absent from the mono-methyl analog literature.
| Evidence Dimension | LSD1 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9 nM (for BDBM369506, a direct structural derivative incorporating the N1,N2-dimethyl-N1-(2-phenylcyclopropyl) fragment as its core amine motif; the target compound is the standalone free amine form of this fragment, not the fully elaborated molecule tested) |
| Comparator Or Baseline | Mono-methyl analog N1-Methyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine: no IC₅₀ data publicly available against LSD1 or any other target; Des-methyl analog (2-phenylcyclopropyl-1,2-ethanediamine): no data; Positional isomer N,N-Dimethyl-N'-(2-phenylcyclopropyl)-1,2-ethanediamine: no data |
| Quantified Difference | Cannot be calculated; the target compound lacks its own IC₅₀ value, and comparators lack any data. The 9 nM value is fragment-embedded evidence only. |
| Conditions | LSD1 inhibition assay; 10 three-fold serial dilutions starting in DMSO; Patent US10233152, Example 44 (Mirati Therapeutics) |
Why This Matters
This 9 nM IC₅₀—though derived from a structurally elaborated derivative rather than the standalone target compound—provides the only activity benchmark in the public domain for molecules containing this specific N1,N2-dimethyl phenylcyclopropyl fragment, giving procurement a data-anchored rationale for selecting this specific substitution pattern over analogs with no publicly disclosed activity whatsoever.
- [1] Mirati Therapeutics. US Patent US10233152. BindingDB Entry BDBM369506. N,2-dimethyl-N-[2-[4-[[(R,2S)-2-phenylcyclopropyl]amino]-1-piperidyl]ethyl]pyridin-4-amine: IC50 = 9 nM against LSD1 (Human). URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=369506 View Source
